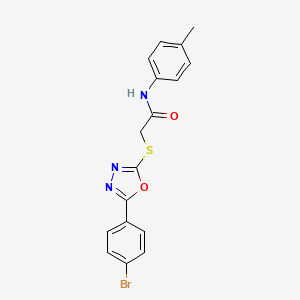
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 2-position and a pyrazolyl-pyridine moiety at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine derivative using a suitable coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring by reacting the pyrazolyl-pyridine intermediate with a suitable chloropyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反应分析
Types of Reactions
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position of the pyrimidine ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or DMSO, using bases such as potassium carbonate or sodium hydride.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can lead to the formation of N-oxides.
科学研究应用
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in the treatment of cancer and inflammatory diseases.
Agrochemicals: The compound can be used as a building block for the synthesis of herbicides and fungicides.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine depends on its specific application. In medicinal chemistry, for example, it may act as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins. The molecular targets and pathways involved can vary, but often include key signaling pathways related to cell growth and survival.
相似化合物的比较
Similar Compounds
2-Chloro-4-(pyridin-2-yl)quinazoline: Similar in structure but with a quinazoline ring instead of a pyrazole ring.
2-Chloro-4-(3,4,5-trimethoxyphenyl)thiazole: Contains a thiazole ring and different substituents.
Uniqueness
2-Chloro-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrimidine is unique due to the combination of its pyrimidine, pyrazole, and pyridine rings, which confer specific electronic and steric properties. This makes it particularly useful as a versatile scaffold in drug design and other applications.
属性
CAS 编号 |
1956341-36-8 |
|---|---|
分子式 |
C12H8ClN5 |
分子量 |
257.68 g/mol |
IUPAC 名称 |
2-chloro-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C12H8ClN5/c13-12-15-6-4-9(17-12)8-7-16-18-11(8)10-3-1-2-5-14-10/h1-7H,(H,16,18) |
InChI 键 |
XBDUQYNVGMZTSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(C=NN2)C3=NC(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)
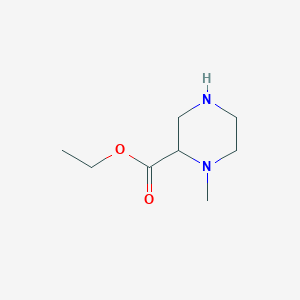
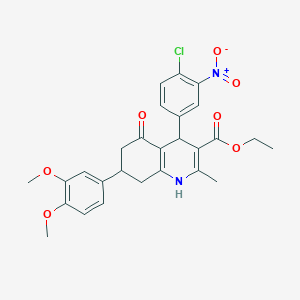
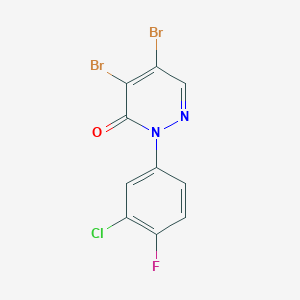
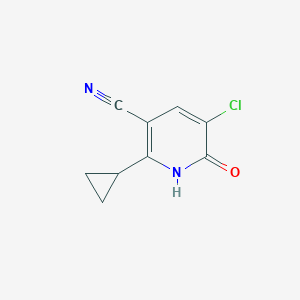
![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)

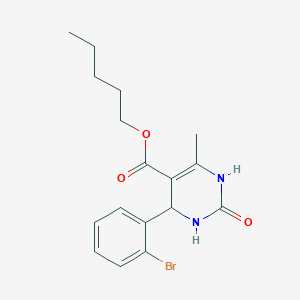

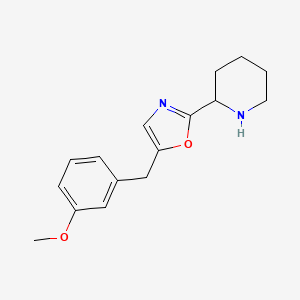

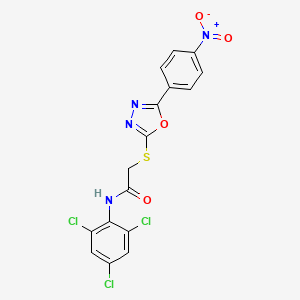
![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)
